2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)propanamide
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Overview
Description
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)propanamide is a compound that has garnered interest in the scientific community due to its potential therapeutic applications. This compound is known for its interaction with alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors involved in various physiological processes .
Preparation Methods
The synthesis of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)propanamide typically involves multiple steps. One common synthetic route starts with the reaction of 1-(2-methoxyphenyl)piperazine with a thiazole derivative under specific conditions to form the desired product. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as Yb(OTf)3 . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Scientific Research Applications
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)propanamide has several scientific research applications:
Chemistry: It is used as a ligand in the study of alpha1-adrenergic receptors.
Biology: The compound is utilized in research related to neurotransmitter interactions and receptor binding studies.
Medicine: It has potential therapeutic applications in treating conditions like hypertension, cardiac arrhythmias, and benign prostate hyperplasia.
Industry: The compound is explored for its use in developing new pharmaceuticals and therapeutic agents
Mechanism of Action
The mechanism of action of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)propanamide involves its interaction with alpha1-adrenergic receptors. These receptors are targets for endogenous neurotransmitters like noradrenaline and epinephrine. The compound acts as an antagonist, blocking the receptor’s activity and thereby modulating physiological responses such as smooth muscle contraction in blood vessels .
Comparison with Similar Compounds
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)propanamide can be compared with other similar compounds like trazodone, naftopidil, and urapidil. These compounds also interact with alpha1-adrenergic receptors but may differ in their binding affinities and pharmacokinetic profiles. The unique structure of this compound contributes to its specific receptor interactions and potential therapeutic benefits .
Properties
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-13(16(22)19-17-18-7-12-24-17)20-8-10-21(11-9-20)14-5-3-4-6-15(14)23-2/h3-7,12-13H,8-11H2,1-2H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWPXECNSDRPOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=CS1)N2CCN(CC2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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